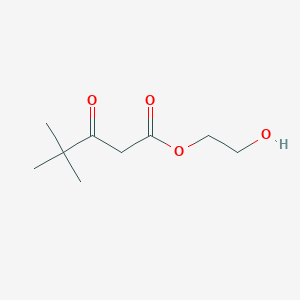
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C9H16O4 It is a derivative of pentanoic acid and is characterized by the presence of a hydroxyethyl group and a dimethyl-oxopentanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate typically involves the esterification of 4,4-dimethyl-3-oxopentanoic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to minimize the need for catalyst separation and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the oxopentanoate moiety can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Carboxyethyl 4,4-dimethyl-3-oxopentanoate.
Reduction: 2-Hydroxyethyl 4,4-dimethyl-3-hydroxypentanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxopentanoate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.
Ethyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with an ethyl ester group.
4,4-Dimethyl-3-oxopentanoic acid: The parent acid of the compound.
Uniqueness
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate is unique due to the presence of both a hydroxyethyl group and a dimethyl-oxopentanoate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
89012-57-7 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-hydroxyethyl 4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)7(11)6-8(12)13-5-4-10/h10H,4-6H2,1-3H3 |
InChI-Schlüssel |
RRMGTGWFYWEPAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


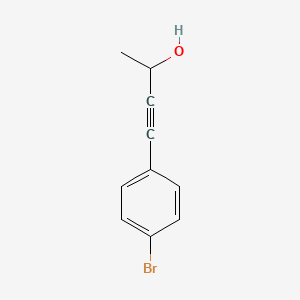
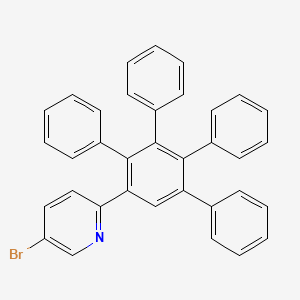
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
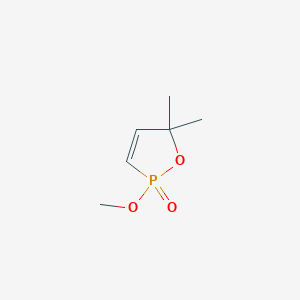
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)

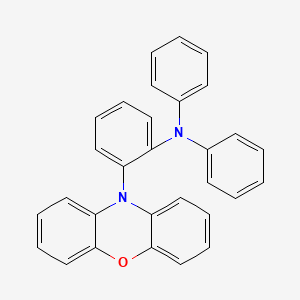
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)

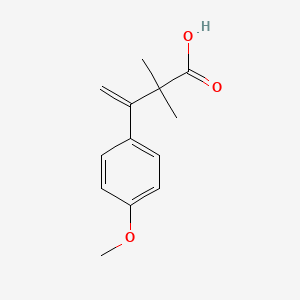

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)
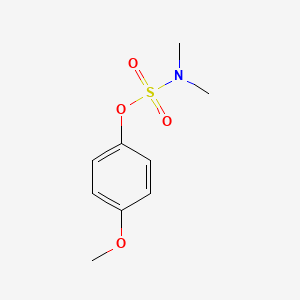
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
